molecular formula C23H25ClN4O5 B12176645 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12176645
M. Wt: 472.9 g/mol
InChI Key: JJNQSRCRNKVIIA-UHFFFAOYSA-N
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Description

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C23H25ClN4O5

Molecular Weight

472.9 g/mol

IUPAC Name

6-chloro-N-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O5/c1-31-19-9-14(10-20(32-2)22(19)33-3)26-21(29)11-25-23(30)28-7-6-15-16-8-13(24)4-5-17(16)27-18(15)12-28/h4-5,8-10,27H,6-7,11-12H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

JJNQSRCRNKVIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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